1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
Overview
Description
1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole structure with an aldehyde functional group
Mechanism of Action
Target of Action
The compound “1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .
Mode of Action
It’s worth noting that some indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biological activities
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, influencing their activity and function. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and thereby affecting cellular redox balance . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical interactions and properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through oxidation and reduction reactions, leading to the formation of metabolites with distinct biochemical properties . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Furthermore, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a pyridine derivative followed by the formation of the indole ring and subsequent introduction of the aldehyde group. The reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry to enhance efficiency and safety. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Palladium or copper catalysts, often under mild to moderate temperatures
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties
Comparison with Similar Compounds
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Another trifluoromethyl-containing compound with significant biological activity.
(S)-Fluoxetine: A well-known antidepressant that contains a trifluoromethyl group and exhibits similar pharmacological properties
Uniqueness: 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is unique due to its combination of a trifluoromethyl group, pyridine ring, and indole structure, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-3-7-19-14(12)20-8-10(9-21)11-4-1-2-6-13(11)20/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLKUMCXCXSPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=CC=N3)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363179 | |
Record name | 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477848-00-3 | |
Record name | 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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